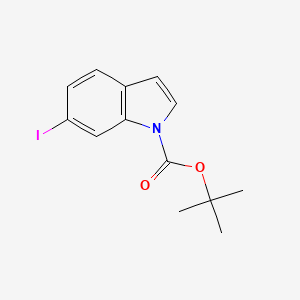

tert-Butyl 6-iodo-1H-indole-1-carboxylate

Description

Significance of Indole (B1671886) Scaffolds in Medicinal and Material Sciences

The indole motif is a recurring theme in a multitude of biologically active natural products and synthetic pharmaceuticals. researchgate.netmdpi.com Its presence is integral to the therapeutic effects of a wide array of drugs, including anti-inflammatory agents, anticancer therapeutics, and treatments for neurodegenerative diseases. researchgate.netresearchgate.net The versatility of the indole scaffold allows it to interact with a diverse range of biological targets, making it a valuable starting point in the drug discovery process. researchgate.netresearchgate.net

In the field of material science, indole-based compounds are gaining traction for their potential applications in organic electronics. Their electron-rich nature and tunable photophysical properties make them suitable candidates for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells. researchgate.net The ability to systematically modify the indole structure allows for the fine-tuning of its electronic and optical characteristics to meet the demands of specific material applications. researchgate.net

Strategic Importance of Halogenated Indoles as Versatile Synthetic Intermediates

Halogenated indoles, particularly iodo-indoles, are of paramount importance in organic synthesis. The introduction of a halogen atom onto the indole ring provides a reactive handle for a variety of subsequent chemical transformations. The carbon-iodine bond, in particular, is readily activated by transition metal catalysts, making iodo-indoles highly sought-after precursors for cross-coupling reactions. mdpi.com These reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck couplings, enable the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of precision and control. mdpi.com This strategic functionalization is a powerful tool for the construction of complex molecular frameworks from simpler, readily available starting materials.

Specific Focus on tert-Butyl 6-iodo-1H-indole-1-carboxylate as a Key Building Block

Among the diverse array of halogenated indoles, this compound stands out as a particularly useful synthetic intermediate. This compound features an iodine atom at the 6-position of the indole ring, a site that is often less readily accessible through direct electrophilic halogenation. The presence of the tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen serves a dual purpose: it modulates the reactivity of the indole ring and enhances the solubility of the compound in organic solvents, facilitating its use in a variety of reaction conditions. The strategic placement of the iodo group at the C6-position allows for the introduction of a wide range of substituents onto the benzene portion of the indole scaffold, providing access to a diverse library of novel compounds.

Overview of Research Trends in Indole Functionalization

The field of indole functionalization is a dynamic and rapidly evolving area of research. While classical methods for indole synthesis and modification remain valuable, there is a continuous drive towards the development of more efficient, selective, and sustainable synthetic methodologies. researchgate.net A significant trend is the focus on direct C-H bond functionalization, which avoids the need for pre-functionalized starting materials and reduces the number of synthetic steps. chim.it Furthermore, the development of novel catalytic systems, including those based on earth-abundant metals, is a key area of investigation aimed at improving the environmental footprint of indole synthesis. researchgate.net The exploration of green reaction conditions, such as the use of aqueous media or solvent-free reactions, is also gaining momentum. researchgate.net

Detailed Research Findings on this compound

While specific research articles detailing the extensive use of this compound are not as prevalent as for other iodo-indole isomers, its synthetic utility can be confidently inferred from the well-established reactivity of iodo-indoles in palladium-catalyzed cross-coupling reactions. The following sections outline the expected reactivity and potential applications of this key building block.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond at the C6-position of this compound is an ideal site for palladium-catalyzed cross-coupling reactions. These reactions provide a powerful platform for the construction of diverse molecular architectures.

Table 1: Overview of Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst/Ligand System (Typical) | Resulting Bond |

| Suzuki-Miyaura Coupling | Organoboron Reagents (e.g., boronic acids, boronic esters) | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | C-C |

| Sonogashira Coupling | Terminal Alkynes | PdCl₂(PPh₃)₂/CuI | C-C (sp) |

| Heck Coupling | Alkenes | Pd(OAc)₂/P(o-tolyl)₃ | C-C (sp²) |

| Buchwald-Hartwig Amination | Amines | Pd₂(dba)₃/BINAP | C-N |

| Stille Coupling | Organotin Reagents | Pd(PPh₃)₄ | C-C |

Interactive Data Table: Expected Products from Cross-Coupling Reactions

Select a reaction type to see the expected product from the reaction of this compound with a representative coupling partner.

Reaction Type:

Starting Material: this compound

Coupling Partner: Phenylboronic Acid

Expected Product: tert-Butyl 6-phenyl-1H-indole-1-carboxylate

Structure

3D Structure

Properties

CAS No. |

1228349-18-5 |

|---|---|

Molecular Formula |

C13H14INO2 |

Molecular Weight |

343.16 g/mol |

IUPAC Name |

tert-butyl 6-iodoindole-1-carboxylate |

InChI |

InChI=1S/C13H14INO2/c1-13(2,3)17-12(16)15-7-6-9-4-5-10(14)8-11(9)15/h4-8H,1-3H3 |

InChI Key |

XUZRBAUXEQTMDV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)I |

Origin of Product |

United States |

Synthetic Methodologies for Tert Butyl 6 Iodo 1h Indole 1 Carboxylate

De Novo Synthesis of the Indole (B1671886) Ring with C6-Iodo Substitution

Palladium-Catalyzed Annulation Reactions from Substituted Anilines

Cyclization of 2-Iodoanilines with Carbonyl Compounds

A prominent strategy for synthesizing the indole core involves the palladium-catalyzed annulation of 2-iodoanilines with carbonyl compounds. acs.org This approach is a valuable alternative to classical methods like the Fischer indole synthesis. acs.org The reaction typically involves the coupling of a 2-iodoaniline (B362364) derivative with a ketone, leading to the formation of the indole ring. This method offers a modular approach to a wide range of substituted indoles. acs.org

The process allows for the construction of the indole skeleton from readily available starting materials. organic-chemistry.org While the classic Larock indole synthesis utilizes alkynes, related palladium-catalyzed cyclizations can be adapted for carbonyl compounds. These reactions provide a direct route to the indole nucleus, which can then be further functionalized or protected. organic-chemistry.orgias.ac.in

One-Pot Synthetic Routes to N-Carbonyl-1H-indoles

To enhance efficiency, one-pot synthetic routes have been developed for N-carbonyl-1H-indoles. lookchem.commedjchem.com A notable example is the synthesis of 1-carbonyl-1H-indoles from 2-iodoanilines and calcium carbide, which serves as an easy-to-handle acetylene (B1199291) source. ias.ac.in This reaction, catalyzed by a recyclable lead-on-carbon (Pb/C) catalyst, allows for the direct incorporation of the N-carbonyl group in a single step. ias.ac.in

In this one-pot procedure, starting materials such as 2-iodoaniline and di-tert-butyl dicarbonate (B1257347) (Boc₂O) react to form the N-Boc protected indole. ias.ac.in This method is advantageous as it combines the formation of the indole ring and the introduction of the nitrogen protecting group, streamlining the synthesis process and avoiding the isolation of intermediates. ias.ac.insciencemadness.orgmdpi.com

Alternative Ring-Closing Methodologies for 6-Iodo Indoles

Beyond the cyclization of 2-iodoanilines, other ring-closing strategies have been developed to specifically synthesize 6-iodo indoles. One such method is an efficient regioselective [3+2]-cycloaddition/iodocyclization cascade reaction. chim.it This process involves the reaction of ortho-alkynylchalcones or cinnamates with toluenesulfonylmethyl isocyanide. The key steps are the formation of a pyrrole (B145914) ring through a [3+2]-cycloaddition, followed by an intramolecular 6-endo-dig halocyclization, which introduces the iodine atom at the 6-position of the indole ring. chim.it

Other advanced ring-closing methods include 6π-electrocyclic ring closures of trienecarbamates and iodine-mediated ring-closing alkene iodoamination. nih.govresearchgate.net These modern synthetic techniques provide alternative pathways to construct the indole framework, sometimes offering unique advantages in terms of substrate scope or functional group tolerance. nih.govresearchgate.net

N-Protection Strategies in Indole Synthesis

The indole nitrogen (N-H) possesses a reactive proton and can participate in various chemical reactions. To control its reactivity and prevent unwanted side reactions during synthesis, the indole nitrogen is often protected with a suitable functional group. This protection strategy is a crucial aspect of the multi-step synthesis of complex indole-containing molecules. bham.ac.uk

Introduction of the tert-Butyl Carboxylate (Boc) Group

The tert-butyl carboxylate (Boc) group is a widely used protecting group for the indole nitrogen due to its stability and ease of introduction and removal. acs.orgorganic-chemistry.org The Boc group is typically introduced by reacting the indole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. organic-chemistry.org This reaction is generally efficient and leads to the formation of the N-Boc protected indole in high yield. acs.org

The N-tert-butoxycarbonylation can be catalyzed by various reagents to improve efficiency and chemoselectivity. organic-chemistry.org The resulting N-Boc indole is significantly less nucleophilic and the N-H proton is absent, allowing for subsequent chemical transformations to be performed on other parts of the molecule without interference from the indole nitrogen. nih.gov

Stability and Orthogonality of the Boc Protecting Group

The Boc group is known for its stability under a wide range of reaction conditions, particularly towards most nucleophiles and bases. organic-chemistry.org This stability allows for selective reactions to be carried out elsewhere in the molecule. The Boc group is, however, labile under acidic conditions, which facilitates its removal when desired. organic-chemistry.org

This differential stability is the basis of "orthogonal protection," a strategy where multiple, different protecting groups are used that can be removed under distinct conditions. For instance, the acid-labile Boc group can be used in conjunction with a base-labile group like the fluorenylmethyloxycarbonyl (Fmoc) group. bham.ac.ukorganic-chemistry.org This allows for the selective deprotection of one functional group while the other remains protected. While typically removed with acid, specific basic conditions, such as aqueous methanolic potassium carbonate, have also been shown to cleave the Boc group from NH-heteroarenes like indole. researchgate.net This expands the versatility of the Boc group in complex synthetic sequences. rsc.orgnih.gov

Reactivity and Advanced Synthetic Transformations of Tert Butyl 6 Iodo 1h Indole 1 Carboxylate

Transition Metal-Catalyzed Cross-Coupling Reactions at the C6-Iodine

The C6-iodine bond of tert-butyl 6-iodo-1H-indole-1-carboxylate is the primary site for transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed processes are particularly prominent, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The reactivity of the C-I bond is significantly higher than that of corresponding C-Br or C-Cl bonds, allowing for milder reaction conditions and broader substrate scope.

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for creating carbon-carbon bonds. It involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or its ester, catalyzed by a palladium(0) complex. For this compound, this reaction provides a powerful method to introduce aryl, heteroaryl, or alkyl substituents at the C6 position. The general catalytic cycle involves the oxidative addition of the iodoindole to a Pd(0) species, followed by transmetalation with the boronic acid partner (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst nih.gov.

The Suzuki-Miyaura coupling of N-protected 6-haloindoles is compatible with a wide range of boronic acid partners. The reaction generally proceeds in good to excellent yields with various electronically diverse arylboronic acids.

Arylboronic Acids : Both electron-rich and electron-deficient arylboronic acids are effective coupling partners. Substituents such as methoxy, methyl, and fluoro groups on the phenylboronic acid ring are well-tolerated, demonstrating the robustness of the reaction kashanu.ac.ir.

Heteroarylboronic Acids : Heterocyclic boronic acids, such as those derived from pyridine and thiophene, can also be successfully coupled, providing access to complex biaryl structures that are prevalent in medicinal chemistry.

Alkylboronic Acids : While generally more challenging due to issues like β-hydride elimination, the coupling with alkylboronic acids or their more stable trifluoroborate salts can be achieved, often requiring specialized ligands and conditions.

Limitations of the reaction can arise with sterically hindered boronic acids (e.g., ortho-disubstituted arylboronic acids), which may require higher catalyst loadings, more active catalyst systems, or elevated temperatures to achieve good conversion beilstein-journals.org. Furthermore, boronic acids bearing certain functional groups that are sensitive to the basic reaction conditions may require careful selection of the base to avoid side reactions.

Table 1: Representative Suzuki-Miyaura Coupling Reactions with Aryl Halides

| Entry | Aryl Halide | Boronic Acid Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Iodobenzene | Phenylboronic Acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Ethanol/Water | 80 | >95 |

| 2 | 4-Bromoanisole | 4-Methylphenylboronic Acid | Pd₂(dba)₃ / Ligand 1* | CsF | Toluene | 85 | 82 |

| 3 | 4-Chloroacetophenone | Phenylboronic Acid | Pd-Indolyl Complex 3** | K₂CO₃ | Toluene | 70 | Trace |

| 4 | 6-Bromo-N-Boc-Indole | Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/Water | 100 | High |

| 5 | 3,4,5-Tribromo-2,6-dimethylpyridine | 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 80 | 85 (mono-adduct) |

*Ligand 1 refers to a pyrazole-based P,N-ligand. umich.edu **Complex 3 refers to a specific palladium indolyl complex. mdpi.comData for entries 4 and 5 are based on analogous substrates to illustrate typical conditions and outcomes.

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of palladium source, ligand, and base.

Palladium Source : Common palladium precursors include palladium(II) acetate (Pd(OAc)₂), which is reduced in situ to the active Pd(0) species, and pre-formed Pd(0) sources like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) umich.edu.

Ligands : The ligand stabilizes the palladium catalyst, prevents its precipitation as palladium black, and modulates its reactivity. For challenging couplings, traditional phosphine ligands like triphenylphosphine (PPh₃) may be insufficient. More effective ligands include sterically hindered, electron-rich dialkylbiaryl phosphines (e.g., SPhos, XPhos) developed by the Buchwald group, and N-heterocyclic carbenes (NHCs), which form highly stable and active catalyst complexes nih.govnih.gov. The choice of ligand is critical for improving reaction rates, yields, and functional group tolerance.

Base and Solvent : An inorganic base is essential for the transmetalation step. Common choices include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) nih.govbeilstein-journals.org. The choice of base can influence the reaction outcome, especially with base-sensitive substrates. The reaction is typically performed in aprotic solvents like dioxane, toluene, or DMF, often with the addition of water to aid in dissolving the base and facilitating the catalytic cycle beilstein-journals.org.

Optimization studies often involve screening various combinations of these components to find the ideal conditions for a specific substrate pairing, aiming for high yield, low catalyst loading, and mild reaction conditions.

The Sonogashira reaction is a highly effective method for forming a C(sp²)-C(sp) bond through the coupling of an aryl halide with a terminal alkyne wikipedia.org. This reaction is typically co-catalyzed by palladium and copper(I) salts organic-chemistry.org. For this compound, this provides a direct route to 6-alkynylindoles, which are valuable precursors for more complex heterocyclic structures and conjugated materials.

The catalytic cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with a Pd(II)-aryl intermediate generated from the oxidative addition of the iodoindole to a Pd(0) species wikipedia.org. The reaction is typically carried out in the presence of an amine base, such as triethylamine or diisopropylamine, which acts as both the base and the solvent.

The scope of the reaction is broad, accommodating both aromatic and aliphatic terminal alkynes. Functional groups on the alkyne partner are generally well-tolerated. Copper-free Sonogashira protocols have also been developed to avoid issues associated with copper, such as the formation of alkyne homocoupling byproducts (Glaser coupling) cetjournal.itnih.gov.

Table 2: Examples of Sonogashira Coupling with Aryl Halides

| Entry | Aryl Halide | Alkyne Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Bromo-N,N-dimethylaniline | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | RT | 97 |

| 2 | 4-Bromo-N,N-dimethylaniline | 1-Hexyne | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | RT | 95 |

| 3 | 5-Bromo-3-iodo-N-Ts-indole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | RT | 95 (at C3-I) |

| 4 | 1-Iodo-4-methoxybenzene | Phenylacetylene | Pd/HPS* | Na₂OAc | DMSO | 90 | >95 |

*Pd/HPS refers to a palladium-containing catalyst on a hyper-crosslinked polystyrene support. cetjournal.itData are based on analogous substrates to illustrate typical conditions and outcomes. nih.gov

Heck Reaction : The Heck reaction couples the iodoindole with an alkene to form a new C-C bond, resulting in a 6-alkenylindole derivative wikipedia.org. The reaction is catalyzed by a palladium source and requires a base to regenerate the active catalyst libretexts.org. The reaction typically proceeds via oxidative addition of the aryl iodide, followed by migratory insertion of the alkene and subsequent β-hydride elimination libretexts.org. A key feature of the Heck reaction is its stereoselectivity, often favoring the formation of the trans-alkene product organic-chemistry.org. The scope includes a variety of alkenes, particularly those bearing electron-withdrawing groups, such as acrylates, styrenes, and acrylonitrile.

Stille Reaction : The Stille coupling provides an alternative route for C-C bond formation by reacting the iodoindole with an organostannane reagent (R-SnR'₃). This reaction is known for its tolerance of a wide range of functional groups, as organostannanes are stable to air and moisture. The reaction is catalyzed by palladium and proceeds through a similar catalytic cycle of oxidative addition, transmetalation (from tin to palladium), and reductive elimination. A variety of groups, including vinyl, aryl, and alkynyl, can be transferred from the organotin reagent. A significant drawback of the Stille reaction is the toxicity and difficulty in removing the tin byproducts.

Buchwald-Hartwig Amination : This palladium-catalyzed reaction is a premier method for forming C-N bonds by coupling aryl halides with amines wikipedia.org. Applying this reaction to this compound allows for the introduction of primary and secondary amines, anilines, and even amides at the C6 position. The reaction requires a palladium catalyst, a specialized phosphine ligand (often a bulky, electron-rich biarylphosphine), and a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) libretexts.org. The choice of ligand is crucial and is often tailored to the specific class of amine being coupled rug.nl. The reaction has broad scope but can be sensitive to certain functional groups on either coupling partner libretexts.org. Studies on halotryptophans and 5-bromoindole have shown that this methodology is highly effective for indole (B1671886) substrates, even in aqueous conditions with appropriate ligands researchgate.net.

Table 3: Buchwald-Hartwig Amination of Haloindoles

| Entry | Substrate | Amine Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 5-Bromoindole | Aniline | Pd₂(dba)₃ / tBu-XPhos | K₃PO₄ | tAmylOH | 65 | 85 |

| 2 | 5-Bromotryptophan | Aniline | Pd₂(dba)₃ / tBu-XPhos | K₃PO₄ | H₂O/Dioxane | 100 (µW) | 63 |

| 3 | 6-Bromotryptophan | Aniline | Pd₂(dba)₃ / tBu-XPhos | K₃PO₄ | H₂O/Dioxane | 100 (µW) | 62 |

| 4 | 4-Iodotoluene | Morpholine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | 95 |

Data are based on analogous haloindole substrates to illustrate typical conditions and outcomes. researchgate.net

Ullmann-type Etherification : The classic Ullmann condensation uses copper to catalyze the formation of C-O bonds between an aryl halide and an alcohol or phenol organic-chemistry.org. Modern Ullmann-type reactions often use catalytic amounts of a copper(I) salt (e.g., CuI) in the presence of a ligand and a base nih.gov. This reaction can be applied to this compound to synthesize 6-aryloxy or 6-alkoxy indole derivatives. The reaction typically requires higher temperatures than palladium-catalyzed couplings and is often performed in polar aprotic solvents like DMF or DMSO. The scope of the reaction has been significantly improved through the development of new ligand systems, such as diamines and salicylaldoxime, which accelerate the reaction and allow for milder conditions organic-chemistry.org.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

Electrophilic and Nucleophilic Aromatic Substitution at the Indole Core

The indole ring is inherently electron-rich, making it highly susceptible to electrophilic attack. The preferred site of substitution is typically the C3 position of the pyrrole (B145914) ring, due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (Wheland intermediate). The N-Boc protecting group, being electron-withdrawing, tempers this high reactivity, which can help prevent side reactions like polymerization under acidic conditions.

Nucleophilic aromatic substitution (SNAr) on the indole core is less common and generally requires the presence of strong electron-withdrawing groups on the benzene ring and a good leaving group. For this compound, the iodo group could potentially act as a leaving group, though such reactions are context-dependent and often require highly activated systems or specific catalytic cycles.

Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds via electrophilic aromatic substitution. wikipedia.org For N-protected indoles, this reaction typically occurs at the C3 position. The reaction involves an electrophile, generated from an alkyl halide or other precursor with a Lewis or Brønsted acid catalyst, which is then attacked by the electron-rich indole ring. researchgate.net The N-Boc group on this compound deactivates the ring slightly compared to an unprotected indole, but C3 remains the most nucleophilic position. The reaction must be performed under carefully controlled conditions to avoid cleavage of the acid-labile Boc group.

Various catalysts, including metal triflates like copper(II) trifluoromethanesulfonate, have been employed to facilitate Friedel-Crafts reactions on N-Boc indoles under mild conditions, often leading to good yields of the C3-alkylated products. researchgate.netmdpi.com

Table 1: Examples of Friedel-Crafts Alkylation on N-Protected Indoles

| Indole Derivative | Electrophile | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-Boc-indole | trans-β-nitrostyrene | (CuOTf)₂·C₆H₆ | 3-(1-Nitro-2-phenylethyl)-1H-indole-1-carboxylate | ~80% | mdpi.com |

| N-Boc-indole | N-Boc aminal | Copper(II) triflate | C3-alkylated N-Boc indole | Moderate to Good | researchgate.net |

This table presents data for similar N-protected indole systems to illustrate the general reactivity patterns applicable to this compound.

While C3 is the kinetically favored position for electrophilic attack on the indole ring, synthetic strategies have been developed to achieve selective functionalization at other positions, such as C2 and C7. nih.govnih.gov

C3-Functionalization: This remains the most straightforward position to modify. Besides Friedel-Crafts reactions, Vilsmeier-Haack formylation and Mannich reactions readily occur at this site on N-Boc protected indoles.

C2-Functionalization: Direct functionalization at C2 is challenging due to the overwhelming preference for C3. Strategies to achieve C2 selectivity often involve blocking the C3 position with a removable group. Alternatively, directed metalation using a directing group on the nitrogen, followed by quenching with an electrophile, can favor C2 substitution. Certain catalytic systems can also override the inherent reactivity to favor C2, as seen in specific enantioselective Friedel-Crafts alkylations. rsc.org

C7-Functionalization: Accessing the C7 position on the benzene ring is considerably more difficult and almost always requires the use of a directing group at the N1 position. nih.govresearchgate.net Groups containing phosphorus, such as N-P(O)tBu₂, can direct palladium catalysts to the C7 position for C-H arylation. nih.gov While the Boc group itself is not a strong directing group for C7, its steric bulk can influence the regioselectivity of certain reactions.

C-H Functionalization and Remote Activation Strategies

Direct C-H functionalization has become a powerful tool in organic synthesis, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. researchgate.netrsc.org For indole derivatives, this approach allows for the direct introduction of new functional groups at various positions on the ring.

Transition metal-catalyzed C-H activation often relies on directing groups to achieve site-selectivity. dntb.gov.uaresearchgate.net A directing group, typically attached to the indole nitrogen, coordinates to the metal catalyst, bringing it into close proximity with a specific C-H bond and facilitating its cleavage. This strategy is particularly crucial for functionalizing the less reactive C-H bonds on the benzene portion of the indole. nih.gov

For a substrate like this compound, while the Boc group offers limited directing ability, other groups can be employed. For example, replacing the Boc group with a pivaloyl or a di-tert-butylphosphinoyl group can effectively direct catalysts like rhodium or palladium to achieve functionalization at the C7 position. nih.govchim.it The presence of the iodo group at C6 would likely remain untouched during these C-H activation steps, preserving it for subsequent cross-coupling reactions.

Building on the principles of directed C-H activation, site-selective arylation and alkylation of the indole core have been extensively developed. researchgate.net

C-H Arylation: Palladium and copper catalysts are commonly used for the direct arylation of indoles. nih.gov Directing groups installed at the N1 position are key to controlling the site of arylation. For instance, an N-P(O)tBu₂ directing group with a palladium catalyst leads to C7 arylation, while the same group with a copper catalyst directs the arylation to the C6 position. nih.gov In the case of this compound, direct C-H arylation at a position other than C6 would be synthetically valuable, as the C6 position is already functionalized with iodine, a versatile handle for standard cross-coupling reactions like Suzuki or Stille couplings.

C-H Alkylation: Similar to arylation, directed C-H alkylation allows for the introduction of alkyl groups at specific positions. Rhodium catalysts, for example, have been used for the C7-alkenylation of indoles bearing an N-pivaloyl directing group. chim.it The steric bulk of the directing group can play a crucial role in favoring the formation of a six-membered metallacycle intermediate, leading to C7 functionalization over C2. chim.it

Table 2: Examples of Directed C-H Functionalization on N-Protected Indoles

| Indole Derivative | Reaction Type | Directing Group | Catalyst System | Position Functionalized | Reference |

|---|---|---|---|---|---|

| N-Protected Indole | Arylation | N-P(O)tBu₂ | Palladium | C7 | nih.govresearchgate.net |

| N-Protected Indole | Arylation | N-P(O)tBu₂ | Copper | C6 | nih.govresearchgate.net |

| N-Pivaloyl Indole | Alkenylation | N-Pivaloyl | Rhodium | C7 | chim.it |

This table summarizes general strategies that could be applied to derivatives of this compound.

Cascade and Multicomponent Reactions

Cascade and multicomponent reactions are highly efficient synthetic strategies that allow for the construction of complex molecular architectures in a single operation, avoiding the need for isolation of intermediates. rsc.org Functionalized indoles like this compound are excellent substrates for such processes.

The dual reactivity of the molecule—the nucleophilic indole core and the C6-iodo handle for cross-coupling—can be exploited in programmed cascade sequences. For example, an initial reaction could occur at the C3 position of the indole, followed by an intramolecular Heck or Suzuki coupling involving the C6-iodo group to form a polycyclic indole structure. Such strategies are valuable for rapidly building the core of various natural products and biologically active molecules. rsc.orgnih.gov For instance, a cascade reaction could involve an initial Sonogashira coupling at the C6-iodo position, with the introduced alkyne then participating in an intramolecular cyclization with another part of the molecule.

Functional Group Interconversions of the C6-Iodo Moiety

Beyond cross-coupling, the C6-iodo group can be transformed into a variety of other functional groups, further highlighting the synthetic utility of the parent compound.

The conversion of the aryl iodide to a C-H bond is a fundamental transformation. This dehalogenation can be achieved under various conditions. A common method involves catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen source such as hydrogen gas (H₂), ammonium formate, or sodium borohydride. This process is generally efficient and tolerant of many functional groups, including the Boc-protecting group.

The C6-iodo group can be exchanged for other halogens (Br, Cl) in a process analogous to the Finkelstein reaction. Copper-catalyzed halogen exchange reactions have proven effective for aryl halides. For example, the conversion of aryl bromides to aryl iodides is efficiently catalyzed by copper(I) iodide in the presence of a diamine ligand and sodium iodide. organic-chemistry.org This process is reversible, and by using the appropriate copper salt and halide source (e.g., CuBr and NaBr), the C6-iodo group can be converted to a C6-bromo group. Such transformations are compatible with N-H containing substrates like indoles. organic-chemistry.org

Lithium-halogen exchange is a powerful and rapid method for converting aryl halides into highly reactive organolithium species. wikipedia.orgethz.ch Treating this compound with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (typically -78 °C) would result in a fast exchange to produce the corresponding tert-butyl 6-lithio-1H-indole-1-carboxylate. wikipedia.orgharvard.edu The rate of lithium-halogen exchange generally follows the trend I > Br > Cl and is often faster than competing reactions like nucleophilic addition or deprotonation at other sites. wikipedia.orgharvard.edu

This newly formed organolithium intermediate is a potent nucleophile and can be trapped with a wide range of electrophiles to introduce new functional groups at the C6-position.

Table 3: Examples of Lithiation-Quenching Reactions This table is a hypothetical representation based on established methodologies.

| Entry | Reagents | Electrophile | C6-Substituent in Product |

| 1 | 1. t-BuLi, THF, -78 °C | 2. DMF | -CHO (Formyl) |

| 2 | 1. n-BuLi, THF, -78 °C | 2. CO₂ | -COOH (Carboxyl) |

| 3 | 1. t-BuLi, THF, -78 °C | 2. Me₃SiCl | -SiMe₃ (Trimethylsilyl) |

| 4 | 1. n-BuLi, THF, -78 °C | 2. CH₃I | -CH₃ (Methyl) |

The synthesis of aryl sulfones is of significant interest due to their prevalence in medicinal chemistry and materials science. The palladium- or copper-catalyzed coupling of aryl halides with sulfinic acid salts (or their sodium salts, sufinates) is a direct and efficient method for forming the C-SO₂ bond. organic-chemistry.orgacs.orgthieme-connect.com

The C6-iodo group of this compound is an ideal substrate for this transformation. For instance, a copper-catalyzed coupling with a sodium sulfinate, such as sodium benzenesulfinate, in the presence of a suitable ligand like N,N-dimethylethylenediamine (DMEDA) or 1,10-phenanthroline, would yield the corresponding 6-sulfonylindole derivative. thieme-connect.com Similarly, palladium catalysts, often in conjunction with ligands like Xantphos, are also highly effective for this coupling. organic-chemistry.org

Table 4: Sulfonylation of this compound This table is a hypothetical representation based on established methodologies.

| Entry | Sulfinate Salt | Catalyst System | Product |

| 1 | Sodium benzenesulfinate | CuI, 1,10-phenanthroline | tert-Butyl 6-(phenylsulfonyl)-1H-indole-1-carboxylate |

| 2 | Sodium p-toluenesulfinate | Pd₂(dba)₃, Xantphos | tert-Butyl 6-(tosyl)-1H-indole-1-carboxylate |

| 3 | Sodium methanesulfinate | CuI, DMEDA | tert-Butyl 6-(methylsulfonyl)-1H-indole-1-carboxylate |

This compound: A Linchpin in Modern Chemical Synthesis

This compound stands as a pivotal intermediate in synthetic organic chemistry, valued for its unique structural features that enable the construction of a wide array of complex molecules. The compound incorporates an indole scaffold, a common motif in biologically active compounds, protected at the nitrogen atom by a tert-butoxycarbonyl (Boc) group. This protecting group enhances solubility and stability while allowing for easy removal under specific conditions. Crucially, the iodine atom at the 6-position of the indole ring serves as a versatile synthetic handle, facilitating a variety of powerful cross-coupling reactions. This combination of features makes it an indispensable building block across multiple domains of chemical research and development.

Applications As a Versatile Synthetic Intermediate

The strategic placement of the iodo group on the Boc-protected indole (B1671886) core makes tert-butyl 6-iodo-1H-indole-1-carboxylate an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki, Heck, and Sonogashira couplings, are fundamental in modern organic synthesis for their ability to form carbon-carbon bonds with high efficiency and selectivity. The iodine atom acts as a reactive leaving group, allowing chemists to introduce a diverse range of substituents at the 6-position, thereby generating extensive libraries of novel compounds from a single, common precursor.

The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. researchgate.net this compound serves as a key starting material for creating novel indole derivatives with potential therapeutic applications, ranging from anticancer to antimicrobial agents. nih.govsemanticscholar.orgnih.gov

The functionalization of the indole core at various positions is a proven strategy for modulating biological activity. The presence of the iodine atom in this compound allows for precise modification at the C6 position through established cross-coupling methodologies. This approach has been instrumental in the synthesis of compounds with significant bioactivity. For instance, various indole-containing compounds are explored as intermediates for antimicrobial and antiviral agents. nih.gov

A notable application is in the development of kinase inhibitors for cancer therapy. By using Suzuki and Sonogashira coupling reactions, different aryl and heteroaryl groups can be attached to the 6-position of the indole ring. This modification can influence the compound's ability to bind to the active sites of specific protein kinases, which are often implicated in cancer progression.

Table 1: Examples of Palladium-Catalyzed Reactions Used to Functionalize Iodo-Indoles

| Reaction Name | Reactants | Reagents/Catalyst | Bond Formed | Application |

| Suzuki Coupling | Iodo-indole, Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C(sp²)-C(sp²) | Synthesis of biaryl compounds, kinase inhibitors. mdpi.com |

| Heck Coupling | Iodo-indole, Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base | C(sp²)-C(sp²) | Synthesis of substituted styrenes, functionalized tryptophans. nih.govorganic-chemistry.org |

| Sonogashira Coupling | Iodo-indole, Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C(sp²)-C(sp) | Synthesis of aryl alkynes, molecular electronics precursors. thieme-connect.denih.gov |

Beyond simple functionalization, this compound is a building block for constructing more elaborate molecular architectures, such as polycyclic and fused heterocyclic systems. These complex structures are often found in potent, naturally occurring alkaloids and are challenging to synthesize.

Intramolecular Heck reactions, for example, have been successfully employed to create fused ring systems from appropriately substituted iodo-indole derivatives. researchgate.net This strategy involves tethering an alkene to another position on the indole precursor and then using a palladium catalyst to induce cyclization, forming a new ring. This method has been used to synthesize β- and γ-carbolinones, which are core structures in various pharmacologically active compounds. researchgate.net Similarly, other cyclization strategies can lead to the formation of indolo[3,2-b]carbazoles and indolo[2,3-b]quinoxalines, classes of compounds investigated for their diverse biological properties. researchgate.netresearchgate.net

The utility of this compound extends to the agrochemical sector. Many of the same principles that apply to pharmaceutical discovery are relevant to the development of new pesticides, herbicides, and fungicides. chembk.com The indole scaffold is present in various agrochemicals, and the ability to rapidly create and test new derivatives is crucial for identifying compounds with improved efficacy and better environmental profiles. researchgate.net Related indole-based compounds are explicitly noted as valuable intermediates in the synthesis of agrochemicals and fine chemicals. chemimpex.com

In recent years, indole derivatives have garnered significant interest in materials science due to their unique electronic and photophysical properties. They are being explored as building blocks for a new generation of organic electronics, including conducting polymers and organic light-emitting diodes (OLEDs). researchgate.net

The synthesis of conducting polymers often relies on the coupling of aromatic monomers. Research has shown that polymers created from 6-substituted indoles can exhibit high conductivity. nih.govresearchgate.net The C-I bond in this compound provides a reactive site for polymerization reactions, allowing it to be incorporated into long, conjugated polymer chains. These indole-based polymers can possess desirable properties such as fluorescence and electroactivity. rsc.org

Furthermore, fused indole structures like indolo[3,2-b]carbazoles are being heavily investigated for use in OLEDs. researchgate.net These molecules can serve as the host material in the emissive layer of an OLED device, facilitating efficient energy transfer to the light-emitting dopant. researchgate.net The ability to tune the electronic properties of the indole building block through functionalization at the 6-position is key to optimizing the performance of these advanced materials. mdpi.com

Combinatorial chemistry is a powerful strategy used in drug discovery and materials science to rapidly synthesize and screen a large number of compounds (a "library") to identify those with desired properties. This compound is an ideal scaffold for this approach.

Starting from this single precursor, a multitude of different chemical groups can be introduced at the 6-position using high-throughput, parallel synthesis techniques. For example, an array of different boronic acids can be reacted in a Suzuki coupling reaction, or various terminal alkynes can be used in a Sonogashira coupling, to generate a library of hundreds or thousands of distinct indole derivatives. organic-chemistry.org This method allows researchers to efficiently explore a vast chemical space, significantly accelerating the process of discovering new lead compounds for pharmaceutical or material science applications.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. DFT calculations provide a quantum mechanical framework to understand the distribution of electrons within a molecule, which in turn dictates its structure, stability, and reactivity. For tert-butyl 6-iodo-1H-indole-1-carboxylate, DFT studies can elucidate the influence of the iodo and tert-butoxycarbonyl (Boc) substituents on the electronic character of the indole (B1671886) ring.

DFT calculations can be employed to determine key electronic parameters for this compound. These parameters are crucial for predicting its behavior in chemical reactions.

| Parameter | Description | Predicted Influence on this compound |

|---|---|---|

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity. | The presence of the iodo and Boc groups is expected to modulate the HOMO-LUMO gap compared to unsubstituted indole. The electron-withdrawing nature of the Boc group would likely lower the energy of the HOMO, while the overall effect on the LUMO will be a combination of inductive and resonance effects from both substituents. |

| Molecular Electrostatic Potential (MEP) | MEP maps visualize the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. | An MEP map of this compound would likely show negative potential around the oxygen atoms of the carbonyl group and a region of positive potential near the hydrogen atoms of the aromatic ring and the Boc group. The iodine atom would also influence the local electrostatic potential. |

| Natural Bond Orbital (NBO) Analysis | NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions such as hyperconjugation. | NBO analysis can quantify the charge on each atom, revealing the extent of electron withdrawal by the Boc group and the net electronic effect of the iodine substituent. It can also identify stabilizing interactions within the molecule. |

Molecular Dynamics Simulations for Conformational Analysis

While specific MD studies on this compound are not extensively reported, general principles from simulations of other indole derivatives can be applied. For instance, studies on N-acylated indoles have shown that the rotation around the N-CO bond can be a key conformational feature.

Key conformational aspects of this compound that can be investigated using MD simulations include:

| Conformational Feature | Description | Potential Findings from MD Simulations |

|---|---|---|

| Rotation of the N-Boc Group | The tert-butoxycarbonyl group can rotate around the N-C bond, leading to different spatial arrangements. | MD simulations can determine the rotational energy barrier and identify the most stable conformers. This has implications for how the molecule interacts with other molecules, such as in enzyme binding pockets or during crystal packing. |

| Orientation of the tert-Butyl Group | The bulky tert-butyl group can adopt various orientations relative to the indole ring. | The simulations can reveal the most populated conformational states of the tert-butyl group, which can influence the steric hindrance around the N1 position. |

| Overall Molecular Flexibility | The indole ring itself is relatively rigid, but the substituents can exhibit considerable flexibility. | MD simulations can provide a picture of the overall molecular dynamics, including vibrations and rotations of the substituents, which can be important for understanding its interactions in different environments. |

Mechanistic Investigations using Computational Methods

This compound is a valuable building block in organic synthesis, particularly in cross-coupling reactions where the carbon-iodine bond is functionalized. Computational methods, especially DFT, are instrumental in elucidating the mechanisms of these complex transformations. iciq.orgwildlife-biodiversity.com By modeling the reaction pathways, researchers can understand the roles of catalysts, ligands, and substrates in determining the outcome of a reaction.

For instance, in palladium-catalyzed cross-coupling reactions such as the Suzuki, Sonogashira, or Heck reactions, this compound would serve as the electrophilic partner. Computational studies on these types of reactions have provided detailed insights into the elementary steps of the catalytic cycle. nih.govresearchgate.net

| Reaction Step | Description | Computational Insights for this compound |

|---|---|---|

| Oxidative Addition | The initial step where the palladium(0) catalyst inserts into the carbon-iodine bond of the indole. | DFT calculations can determine the activation energy for this step, which is often rate-determining. The electronic properties of the indole, as influenced by the Boc group, will affect the feasibility of this step. |

| Transmetalation | The transfer of an organic group from another metallic reagent (e.g., an organoboron compound in a Suzuki reaction) to the palladium center. | Computational models can explore the transition state of this step, helping to understand the role of the base and the nature of the coupling partner. |

| Reductive Elimination | The final step where the new carbon-carbon bond is formed, and the palladium(0) catalyst is regenerated. | The steric and electronic properties of the groups attached to the palladium will influence the ease of this step. DFT can model the geometry of the transition state and the energy barrier for product formation. |

QSAR/QSPR Approaches for Structure-Reactivity Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. These approaches are widely used in drug discovery and materials science to predict the properties of new molecules.

While a specific QSAR/QSPR study focused solely on derivatives of this compound may not be available, the principles can be readily applied. For example, if a series of 6-substituted-N-Boc-indoles were synthesized and tested for a particular biological activity, a QSAR model could be developed. nih.gov

The process of building a QSAR/QSPR model for analogues of this compound would involve:

| Step | Description | Application to this compound Analogues |

|---|---|---|

| Data Collection | A dataset of molecules with known activities or properties is compiled. | A series of analogues of this compound with variations at the 6-position and other positions would be synthesized and their biological activity (e.g., enzyme inhibition) or a physical property (e.g., solubility) would be measured. |

| Descriptor Calculation | A variety of molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each molecule using computational software. | For each analogue, descriptors such as molecular weight, logP, HOMO/LUMO energies, and steric parameters would be calculated. |

| Model Development | Statistical methods such as multiple linear regression or machine learning algorithms are used to build a mathematical model that relates the descriptors to the observed activity or property. | A predictive model would be generated that could estimate the activity or property of new, unsynthesized analogues based on their calculated descriptors. |

| Model Validation | The predictive power of the model is assessed using statistical techniques to ensure its reliability. | The model would be validated to ensure it can accurately predict the properties of new indole derivatives. |

Future Perspectives and Emerging Research Avenues

Sustainable and Green Chemistry Approaches for Synthesis

The synthesis of indole (B1671886) derivatives is increasingly guided by the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of environmentally benign materials. benthamdirect.comrsc.org Traditional methods for synthesizing iodinated indoles often rely on harsh reaction conditions and stoichiometric reagents that generate significant waste. Future research is geared towards developing more sustainable pathways for producing tert-Butyl 6-iodo-1H-indole-1-carboxylate.

Key green chemistry strategies applicable to its synthesis include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for various indole syntheses. tandfonline.comtandfonline.com

Use of Greener Solvents: Replacing hazardous organic solvents with alternatives like water, ionic liquids, or deep eutectic solvents is a major focus. benthamdirect.com

Catalytic Approaches: Employing nanocatalysts or solid acid catalysts can enhance reaction efficiency and allow for easier catalyst recovery and reuse. beilstein-journals.orgacs.org

Multicomponent Reactions (MCRs): MCRs combine several starting materials in a single step, which improves atom economy and reduces the number of purification steps required, fundamentally aligning with green chemistry principles. rsc.orgrsc.org

These approaches aim to make the production of this compound not only more economically viable but also more environmentally responsible. rsc.org

Comparison of Synthetic Approaches for Indole Derivatives

| Approach | Key Advantages | Relevance to this compound |

|---|---|---|

| Conventional Methods | Well-established procedures and known outcomes. | Often involve harsh conditions and generate waste. rsc.org |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, energy efficiency. tandfonline.comtandfonline.com | Potential to accelerate key steps in the synthesis pathway. |

| Nanocatalysis | High efficiency, catalyst recyclability, mild reaction conditions. beilstein-journals.org | Could enable more selective and sustainable iodination or cyclization steps. |

| Flow Chemistry | Enhanced safety, scalability, precise control over reaction parameters. mdpi.comnih.gov | Ideal for large-scale, on-demand production with high consistency. |

Flow Chemistry and Automated Synthesis for Scalable Production

For industrial applications, the ability to produce large quantities of key intermediates like this compound safely and efficiently is paramount. Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise fashion, offers significant advantages. mdpi.comnih.gov This technology is changing the paradigm of modern chemical synthesis. nih.gov

Benefits of applying flow chemistry to the synthesis of this compound include:

Enhanced Safety: The small reaction volumes at any given moment minimize the risks associated with highly reactive intermediates or exothermic reactions.

Scalability: Production can be easily scaled up by running the system for longer periods, bypassing the need to re-optimize processes for larger reactors. labmanager.com

Precise Control: Temperature, pressure, and reaction times can be controlled with high precision, leading to higher yields and purities. mdpi.comlabmanager.com

Automation: Automated systems can perform multi-step syntheses without the need for manual isolation of intermediates, streamlining the entire process from simple precursors to the final product. nih.govnih.gov

The integration of flow reactors and automation can lead to a more efficient, reproducible, and scalable production of this compound, meeting the demands of large-scale pharmaceutical manufacturing. labmanager.comrsc.org

Exploration of Photocatalytic and Electrocatalytic Transformations

Photocatalysis and electrochemistry are emerging as powerful and sustainable tools in organic synthesis. researchgate.netdntb.gov.ua These methods utilize light or electricity, respectively, to drive chemical reactions, often under mild conditions and without the need for harsh chemical oxidants or reductants. researchgate.netorganic-chemistry.org The indole nucleus is amenable to such transformations, and the presence of an iodine atom in this compound opens up unique avenues for reactivity.

Future research in this area could explore:

Electrochemical Synthesis: Electrocatalysis can be used for the direct synthesis of the indole core through C-H amination or for the functionalization of the indole ring. researchgate.netrsc.orgresearchgate.net It offers a green alternative to traditional methods that rely on stoichiometric oxidants. organic-chemistry.org

Photoredox Catalysis: Visible-light photocatalysis can facilitate a wide range of transformations, including cross-coupling reactions at the iodine-bearing C6 position. This allows for the introduction of various functional groups under exceptionally mild conditions. researchgate.net

Dual Catalysis Systems: Combining photocatalysis with other catalytic methods (e.g., transition metal catalysis) can enable novel transformations that are not accessible through either method alone, expanding the synthetic utility of the iodo-indole scaffold.

These advanced synthetic methods could provide novel, efficient, and environmentally friendly routes to both synthesize this compound and to use it as a precursor for more complex molecules.

Integration with Machine Learning for Retrosynthesis and Reaction Prediction

For a target molecule derived from this compound, machine learning algorithms can:

Predict Reaction Outcomes: Machine learning models are increasingly accurate at predicting the products and yields of unknown reactions, which can save significant time and resources in the lab by prioritizing the most promising synthetic strategies. eurekalert.orgdrugtargetreview.com

Optimize Reaction Conditions: AI can help optimize reaction parameters such as temperature, solvent, and catalyst choice to maximize the yield and purity of the desired product.

By leveraging these computational tools, chemists can accelerate the discovery of new synthetic routes for molecules based on the this compound scaffold, making the process of drug discovery and materials development more efficient. chemcopilot.com

Development of Novel Indole-Based Scaffolds for Drug Discovery

The indole ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. mdpi.comijpsr.comnih.gov this compound is a key building block for creating novel indole derivatives for drug discovery programs. uark.edu

The strategic placement of the iodine atom at the C6 position is particularly valuable, as it serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic modification of the indole scaffold to explore structure-activity relationships (SAR) and optimize drug candidates. The Boc-protecting group on the indole nitrogen provides stability during these transformations and can be easily removed at a later stage.

Future drug discovery efforts will leverage this compound to:

Generate Diverse Chemical Libraries: Systematically create large collections of novel indole derivatives by reacting the iodo-position with a wide array of coupling partners.

Target a Broad Range of Diseases: Screen these libraries against various biological targets to identify new therapeutic agents for diseases ranging from cancer to neurodegenerative disorders. mdpi.comresearchgate.net

Develop Multi-Targeted Agents: Design compounds capable of interacting with multiple biological pathways simultaneously, a promising strategy for treating complex diseases like cancer. researchgate.net

The versatility of this compound ensures its continued importance as a foundational element in the ongoing quest for new and more effective medicines. aip.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.